

# Application Notes and Protocols: Synthesis of Doxapram via Tosyl and Bromo Intermediates

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## Compound of Interest

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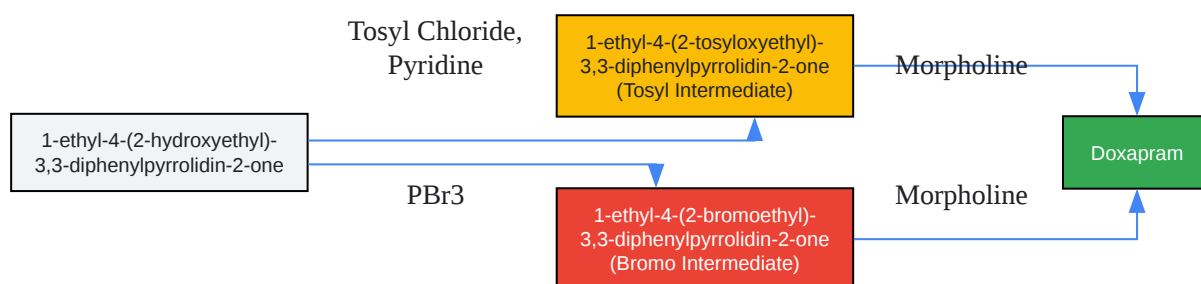
These application notes provide a detailed overview of two common synthetic routes for the preparation of Doxapram, a respiratory stimulant. The synthesis of Doxapram involves the key step of introducing a morpholinoethyl side chain onto a 1-ethyl-3,3-diphenylpyrrolidin-2-one backbone. This is typically achieved through the nucleophilic substitution of a suitable leaving group on a two-carbon side chain at the 4-position of the pyrrolidinone ring by morpholine. This document outlines the use of two such leaving groups: tosylate (-OTs) and bromide (-Br), converting the precursor alcohol, 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one, into reactive intermediates.

## Introduction

Doxapram is a well-established central nervous system and respiratory stimulant.<sup>[1][2]</sup> Its synthesis has been approached through various methodologies, with a common strategy involving the alkylation of morpholine with an electrophilic derivative of 1-ethyl-3,3-diphenylpyrrolidin-2-one. The choice of the leaving group on the ethyl side chain is a critical parameter that can influence reaction conditions, yield, and purity of the final product. Tosylates and bromides are both excellent leaving groups for SN2 reactions.<sup>[3][4]</sup> Tosylates are known for being very good leaving groups, often better than halides, due to the stability of the resulting tosylate anion.<sup>[4][5]</sup> Bromides are also effective and are commonly used in organic synthesis.<sup>[6][7]</sup> This document provides a comparative overview of these two synthetic pathways.

## Synthetic Pathways

The overall synthetic strategy involves a three-step process starting from a common intermediate, 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one. This intermediate is first converted into either a tosylate or a bromide, which then undergoes nucleophilic substitution with morpholine to yield Doxapram.



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Caption: General synthetic routes to Doxapram via tosyl and bromo intermediates.

## Data Presentation

While specific comparative studies on the synthesis of Doxapram via tosyl and bromo intermediates are not readily available in the literature, the following table summarizes the expected outcomes based on general principles of organic synthesis. Tosylation is known to proceed with high yields, and tosylates are highly reactive towards nucleophilic substitution. Bromination with  $\text{PBr}_3$  is also efficient, though it may sometimes be accompanied by side reactions. The subsequent nucleophilic substitution with morpholine is generally a high-yielding reaction for both intermediates.

Parameter	Tosyl Intermediate Route	Bromo Intermediate Route
Intermediate	1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one	1-ethyl-4-(2-bromoethyl)-3,3-diphenylpyrrolidin-2-one
Reagents for Intermediate Formation	Tosyl chloride, Pyridine	Phosphorus tribromide (PBr <sub>3</sub> )
Typical Yield (Intermediate)	> 90%	80-90%
Reagents for Doxapram Formation	Morpholine	Morpholine
Typical Yield (Doxapram)	> 85%	> 85%
Overall Estimated Yield	High	High
Reaction Conditions	Generally mild	Can require careful temperature control
Purity of Intermediate	Generally high	Can contain phosphorus byproducts
Leaving Group Ability	Excellent	Good

## Experimental Protocols

The following are generalized experimental protocols for the synthesis of Doxapram via the tosyl and bromo intermediates. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.

### Step 1: Synthesis of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one (Common Precursor)

A detailed experimental protocol for the synthesis of this starting material is not provided here but it can be synthesized from commercially available precursors.

### Route A: Via Tosyl Intermediate

Protocol 1: Tosylation of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one



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Caption: Workflow for the tosylation of the precursor alcohol.

#### Methodology:

- To a solution of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one (1 equivalent) in anhydrous pyridine (10 volumes) at 0°C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature below 5°C.[8]
- Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature and stir for an additional 12-16 hours.[8]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
- Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

#### Protocol 2: Synthesis of Doxapram from the Tosyl Intermediate

- Dissolve 1-ethyl-4-(2-tosyloxyethyl)-3,3-diphenylpyrrolidin-2-one (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
- Add morpholine (3-5 equivalents) to the solution.
- Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-8 hours.

- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Doxapram.
- Purify the crude product by column chromatography on silica gel or by recrystallization.

## Route B: Via Bromo Intermediate

### Protocol 3: Bromination of 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one



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Caption: Workflow for the bromination of the precursor alcohol.

#### Methodology:

- Dissolve 1-ethyl-4-(2-hydroxyethyl)-3,3-diphenylpyrrolidin-2-one (1 equivalent) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
- Cool the solution to 0°C in an ice bath.
- Slowly add phosphorus tribromide (PBr<sub>3</sub>) (0.4 equivalents) dropwise to the stirred solution.<sup>[9]</sup>
- After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.
- Monitor the reaction by TLC.

- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the product with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-ethyl-4-(2-bromoethyl)-3,3-diphenylpyrrolidin-2-one.
- The crude product can be purified by column chromatography on silica gel.

#### Protocol 4: Synthesis of Doxapram from the Bromo Intermediate

- Dissolve 1-ethyl-4-(2-bromoethyl)-3,3-diphenylpyrrolidin-2-one (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
- Add morpholine (3-5 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) to act as a scavenger for the HBr generated.
- Heat the reaction mixture to reflux (typically 80-100°C) and stir for 6-12 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Doxapram.
- Purify the crude product by column chromatography on silica gel or by recrystallization.

## Discussion

Both the tosylate and bromide routes are viable for the synthesis of Doxapram. The choice between them may depend on several factors including reagent availability and cost, desired reaction scale, and purification considerations.

- **Tosyl Route:** The tosylation reaction is generally clean and high-yielding. Tosylates are highly reactive intermediates, which can lead to shorter reaction times in the subsequent substitution step. However, tosyl chloride can be moisture-sensitive, and pyridine is a noxious reagent that needs to be completely removed during workup.
- **Bromo Route:** Bromination with  $\text{PBr}_3$  is a classic and effective method. However,  $\text{PBr}_3$  is a corrosive and moisture-sensitive reagent that must be handled with care. The workup can sometimes be complicated by the presence of phosphorus-containing byproducts. The use of a base in the subsequent substitution step is recommended to neutralize the  $\text{HBr}$  formed.

In a drug development setting, the tosyl route might be preferred for its typically cleaner reaction profile and potentially higher overall yield. However, for smaller-scale research purposes, the bromo route can be a practical and cost-effective alternative. Ultimately, the optimal route should be determined through experimental evaluation and process optimization.

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